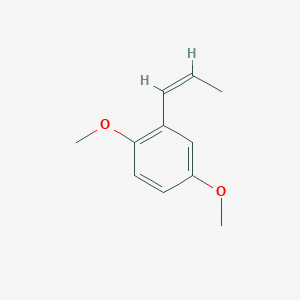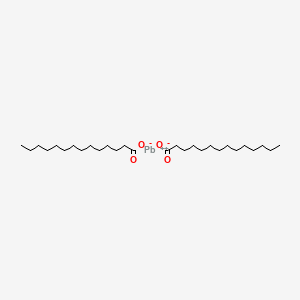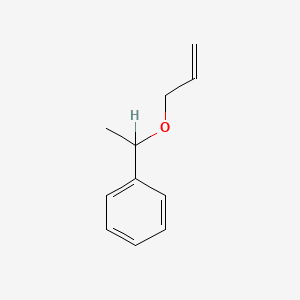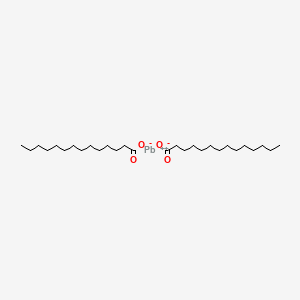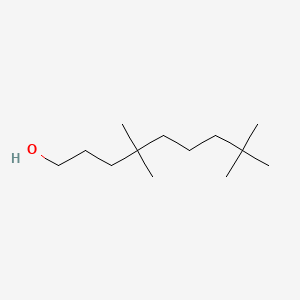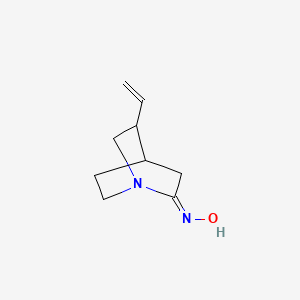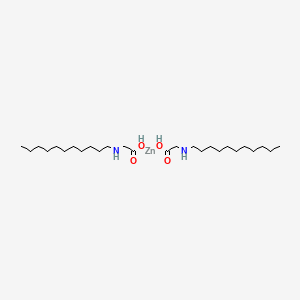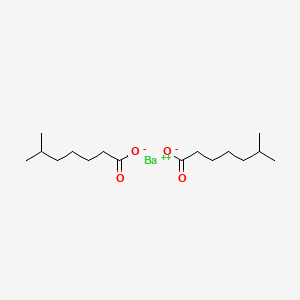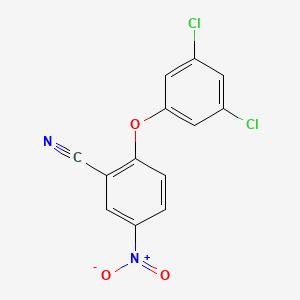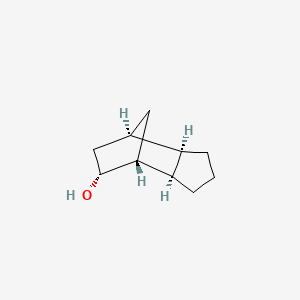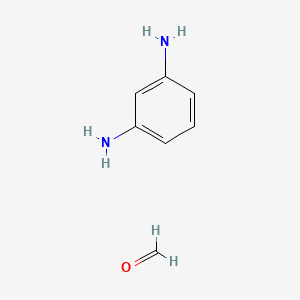
Benzene-1,3-diamine;formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-diamine;formaldehyde is a compound formed by the reaction of benzene-1,3-diamine (also known as m-phenylenediamine) with formaldehyde. This compound is significant in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diamine;formaldehyde typically involves the condensation reaction between benzene-1,3-diamine and formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+CH2O→C6H4(NHCH2NH2)2
In industrial settings, the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is often conducted at elevated temperatures and pressures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzene-1,3-diamine;formaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, polymers, and resins.
Mechanism of Action
The mechanism by which benzene-1,3-diamine;formaldehyde exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine (o-phenylenediamine): Similar structure but different reactivity due to the position of the amino groups.
Benzene-1,4-diamine (p-phenylenediamine): Another isomer with distinct chemical properties.
Formaldehyde derivatives: Compounds formed by the reaction of formaldehyde with other diamines.
Uniqueness
Benzene-1,3-diamine;formaldehyde is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Properties
CAS No. |
71888-85-2 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
benzene-1,3-diamine;formaldehyde |
InChI |
InChI=1S/C6H8N2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4H,7-8H2;1H2 |
InChI Key |
RDTQAXDFKJDIST-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC(=CC(=C1)N)N |
Related CAS |
26936-95-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


